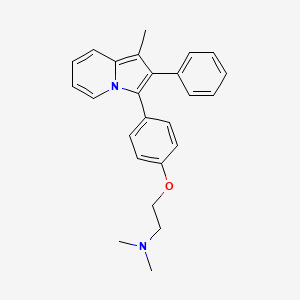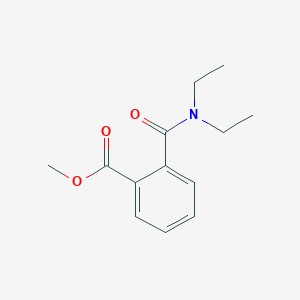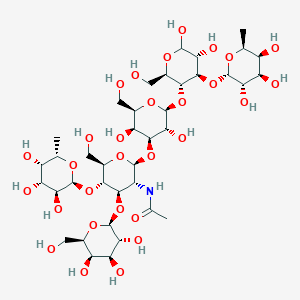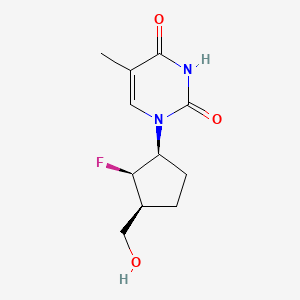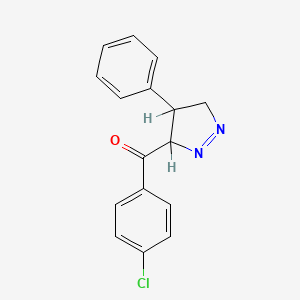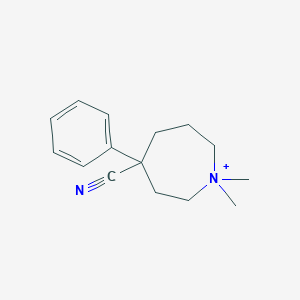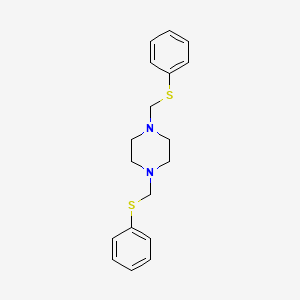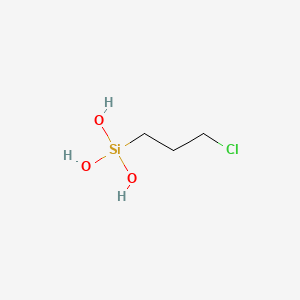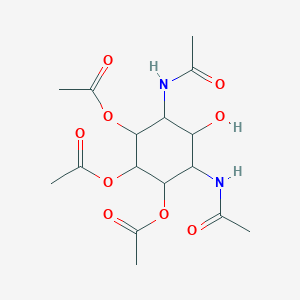
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple acetylamino and hydroxy groups attached to a cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate typically involves multiple steps, including the acetylation of amino groups and the hydroxylation of the cyclohexane ring. One common synthetic route involves the following steps:
Acetylation: The amino groups on the cyclohexane ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Hydroxylation: The cyclohexane ring is hydroxylated using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the acetylation and hydroxylation steps.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetylamino groups can be reduced to amino groups.
Substitution: The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of cyclohexanone derivatives.
Reduction: Reduction of the acetylamino groups can yield cyclohexane derivatives with free amino groups.
Substitution: Substitution reactions can produce a variety of cyclohexane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with enzymes or receptors, while the hydroxyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate: can be compared with other cyclohexane derivatives such as:
Uniqueness
- This compound is unique due to its specific combination of acetylamino and hydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
34348-60-2 |
|---|---|
Molekularformel |
C16H24N2O9 |
Molekulargewicht |
388.37 g/mol |
IUPAC-Name |
(2,4-diacetamido-5,6-diacetyloxy-3-hydroxycyclohexyl) acetate |
InChI |
InChI=1S/C16H24N2O9/c1-6(19)17-11-13(24)12(18-7(2)20)15(26-9(4)22)16(27-10(5)23)14(11)25-8(3)21/h11-16,24H,1-5H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
KQAGNQWUZPAEIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
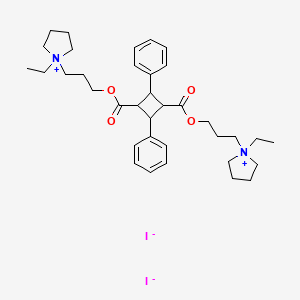
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)

